molecular formula C16H13FN2O2S B2899444 N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-36-2

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2899444
CAS RN: 946284-36-2
M. Wt: 316.35
InChI Key: RUHXGMVFQWMTKY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as THIP, is a synthetic compound that has been widely used in scientific research. THIP is a GABA(A) receptor agonist, which means that it activates the GABA(A) receptor in the brain. The GABA(A) receptor is the main inhibitory receptor in the brain and is involved in many physiological processes, including anxiety, sleep, and seizure activity.

Mechanism of Action

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide activates the GABA(A) receptor by binding to a specific site on the receptor. This results in an increase in the opening of the chloride ion channel, which leads to an influx of chloride ions into the neuron. This hyperpolarizes the neuron and reduces its excitability, leading to the observed physiological effects.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the duration of slow-wave sleep and reduce REM sleep in rats. N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have a biphasic effect on learning and memory, with low doses enhancing memory and high doses impairing it.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a useful tool for studying the GABA(A) receptor and its role in various physiological processes. It has a high affinity for the receptor and is selective for the α4β3δ subunit of the receptor. However, N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to use in vivo.

Future Directions

There are several directions for future research on N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of more selective GABA(A) receptor agonists that target specific subunits of the receptor. Another area of interest is the use of N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in combination with other drugs to enhance its efficacy and reduce its side effects. Finally, the use of N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in clinical trials for the treatment of anxiety and sleep disorders is an area of active research.

Synthesis Methods

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-5-(thiophen-2-yl)isoxazole with 4-fluorobenzyl bromide in the presence of a base, followed by the reaction with acetyl chloride to yield the final product.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been used as a research tool to study the GABA(A) receptor and its role in various physiological processes. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(4-fluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has also been used to study the effects of GABA(A) receptor activation on synaptic plasticity and learning and memory.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXGMVFQWMTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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